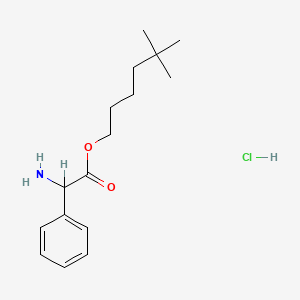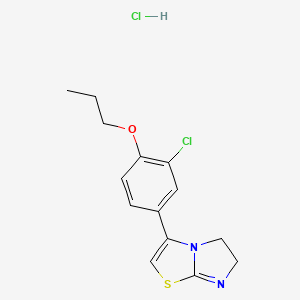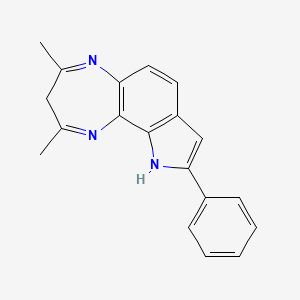
Pyrrolo(2,3-g)-1,5-benzodiazepine, 3,10-dihydro-2,4-dimethyl-9-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolo(2,3-g)-1,5-benzodiazepine, 3,10-dihydro-2,4-dimethyl-9-phenyl- is a complex organic compound belonging to the class of benzodiazepines. Benzodiazepines are known for their sedative, anxiolytic, muscle relaxant, and anticonvulsant properties. This particular compound features a pyrrolo[2,3-g] structure fused to a benzodiazepine ring, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrolo[2,3-g] core followed by the formation of the benzodiazepine ring. Common synthetic routes may include:
Intramolecular Cyclization: This involves the formation of the pyrrolo[2,3-g] core through intramolecular cyclization reactions, often using transition metal catalysts such as copper or iron.
Condensation Reactions: The benzodiazepine ring can be formed through condensation reactions between appropriate precursors, such as amines and carboxylic acids or their derivatives.
C-H Activation: Direct C-H activation methods can be employed to introduce substituents onto the pyrrolo[2,3-g] core, followed by further functionalization to complete the benzodiazepine structure.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques to achieve pharmaceutical-grade quality.
Types of Reactions:
Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups, into the molecule.
Reduction: Reduction reactions can be employed to reduce nitro groups to amines or to convert carbonyl groups to alcohols.
Substitution: Substitution reactions can be used to replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Cyclization: Cyclization reactions are crucial for forming the fused pyrrolo[2,3-g] and benzodiazepine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Reagents such as halogenating agents (e.g., thionyl chloride, phosphorus tribromide) and alkylating agents (e.g., alkyl halides) are used.
Cyclization: Transition metal catalysts (e.g., palladium, copper) and high temperatures are often employed.
Major Products Formed:
Oxidation: Hydroxylated or carboxylated derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or alkylated derivatives.
Cyclization: Fused heterocyclic structures.
科学的研究の応用
Chemistry: It can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.
Biology: Its biological activity may be explored for potential therapeutic uses, such as in the treatment of neurological disorders, inflammation, or cancer.
Medicine: Due to its structural similarity to other benzodiazepines, it may exhibit sedative, anxiolytic, or muscle relaxant properties, making it a candidate for drug development.
Industry: It can be used in the development of new chemical processes or as an intermediate in the synthesis of other valuable compounds.
作用機序
The exact mechanism of action of this compound is not well-documented, but it likely involves interaction with specific molecular targets, such as receptors or enzymes. The presence of the benzodiazepine ring suggests that it may modulate the activity of GABA (gamma-aminobutyric acid) receptors, which are known to play a role in the central nervous system's regulation of anxiety and muscle relaxation.
類似化合物との比較
Pyrrolo[2,3-b]indoles: These compounds also feature fused pyrrolo and benzene rings and exhibit various biological activities.
Pyrrolopyrazines: These compounds contain pyrrole and pyrazine rings and are known for their antimicrobial, anti-inflammatory, and antitumor properties.
Pyrrolo[2,3-d]pyrimidines: These compounds have shown activities such as anti-neurodegenerative, anti-inflammatory, and anticancer effects.
Uniqueness: Pyrrolo(2,3-g)-1,5-benzodiazepine, 3,10-dihydro-2,4-dimethyl-9-phenyl- is unique due to its specific structural features, which may confer distinct biological and chemical properties compared to other similar compounds
特性
CAS番号 |
113597-49-2 |
|---|---|
分子式 |
C19H17N3 |
分子量 |
287.4 g/mol |
IUPAC名 |
2,4-dimethyl-9-phenyl-3,10-dihydropyrrolo[3,2-i][1,5]benzodiazepine |
InChI |
InChI=1S/C19H17N3/c1-12-10-13(2)21-19-16(20-12)9-8-15-11-17(22-18(15)19)14-6-4-3-5-7-14/h3-9,11,22H,10H2,1-2H3 |
InChIキー |
OFVKRBITFIGVPN-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C3=C(C=C2)C=C(N3)C4=CC=CC=C4)N=C(C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


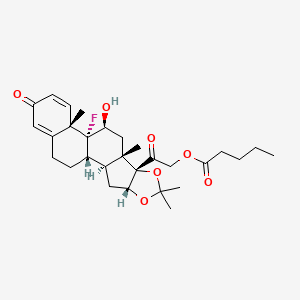
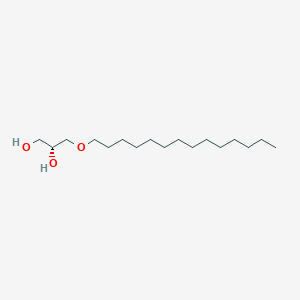
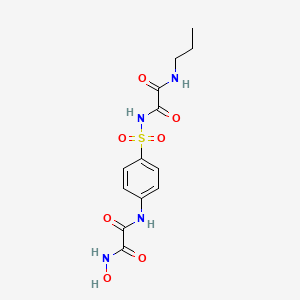
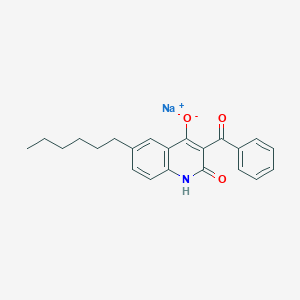
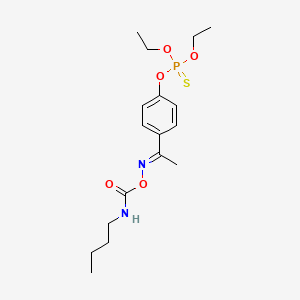
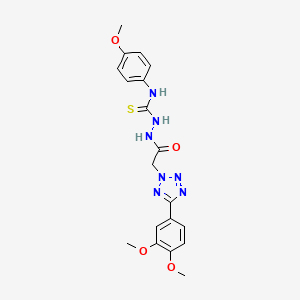
![Tetrasodium 3,3'-[(1,6-dihydro-6-oxo-1,3,5-triazine-2,4-diyl)bis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis(naphthalene-1,5-disulphonate)](/img/structure/B15188907.png)
![O,O'-Di-(bis-(2-chloraethyl)-sulfamyl)-diaethylstilboestrol [German]](/img/structure/B15188914.png)
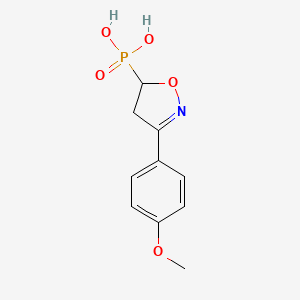
![2,2,2-trifluoroethyl 3-[4-(2-hydroxyethyl)-2-methylpiperazin-1-yl]-2-methylpropanoate](/img/structure/B15188930.png)
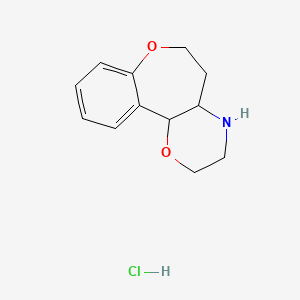
![[(3S,3aR,6S,6aS)-3-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15188947.png)
